2-(5-methyl-2H-indazol-2-yl)acetic acid

Lipophilicity Drug Design Physicochemical Properties

This compound features a 5-methyl substitution on the indazole core, enhancing lipophilicity and metabolic stability compared to unsubstituted analogs. Its specific N-2 substitution pattern enables distinct hydrogen bonding and crystal packing, making it non-interchangeable with N-1 regioisomers. Ideal for medicinal chemistry programs requiring improved membrane permeability and oral absorption.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1239735-04-6
Cat. No. B2462577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-2H-indazol-2-yl)acetic acid
CAS1239735-04-6
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=CC2=CN(N=C2C=C1)CC(=O)O
InChIInChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-12(11-9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
InChIKeyDXVSFGKIJPZUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-2H-indazol-2-yl)acetic Acid (CAS 1239735-04-6): Chemical Profile for Informed Procurement Decisions


2-(5-Methyl-2H-indazol-2-yl)acetic acid (CAS 1239735-04-6) is a heterocyclic compound belonging to the indazole family, featuring a bicyclic structure consisting of a pyrazole ring fused to a benzene ring . Its molecular formula is C10H10N2O2, with a molecular weight of 190.20 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing more complex molecules targeting various biological pathways . The presence of a 5-methyl substituent and the 2H-indazole orientation confers specific physicochemical properties, including increased lipophilicity compared to unsubstituted analogs, which influences its utility in drug discovery programs .

Why 2-(5-Methyl-2H-indazol-2-yl)acetic Acid Cannot Be Interchanged with Common Indazole Analogs


Generic substitution of 2-(5-methyl-2H-indazol-2-yl)acetic acid with other indazole derivatives is not feasible due to subtle but critical structural variations that profoundly impact biological activity, synthetic utility, and physicochemical properties. The 5-methyl substitution enhances lipophilicity and can alter metabolic stability compared to the unsubstituted 2H-indazol-2-ylacetic acid . Furthermore, the specific N-2 substitution pattern dictates distinct hydrogen bonding and supramolecular assembly behaviors compared to N-1 substituted regioisomers, as confirmed by X-ray diffraction studies [1]. These differences directly influence receptor binding, enzyme inhibition profiles, and downstream synthetic steps, making this compound non-interchangeable with its closest analogs .

Quantitative Differentiation of 2-(5-Methyl-2H-indazol-2-yl)acetic Acid Against Closest Analogs


Enhanced Lipophilicity via 5-Methyl Substitution Compared to Unsubstituted 2H-Indazol-2-ylacetic Acid

The 5-methyl substitution on the indazole ring of 2-(5-methyl-2H-indazol-2-yl)acetic acid increases its lipophilicity compared to the unsubstituted parent compound, 2H-indazol-2-ylacetic acid (CAS 58037-05-1). This modification is known to enhance membrane permeability and potentially improve oral bioavailability in drug candidates .

Lipophilicity Drug Design Physicochemical Properties

Distinct Supramolecular Architecture Confirmed by X-Ray Diffraction vs. N-1 Substituted Analogs

X-ray diffraction studies on indazol-2-yl-acetic acid (the unsubstituted analog) reveal a unique supramolecular architecture characterized by O2-H...N1 intermolecular hydrogen bonds, forming distinct dimeric motifs [1]. This crystal packing differs significantly from N-1 substituted indazole acetic acids, which exhibit alternative hydrogen bonding patterns due to the altered nitrogen basicity and steric environment [1]. The 5-methyl group in the target compound is expected to further modulate these interactions by introducing steric bulk and altering electron density.

Solid-State Chemistry Hydrogen Bonding Crystal Engineering

Potentially Altered Metabolic Stability Due to 5-Methyl Substitution Compared to Unsubstituted Indazole Core

Indazole derivatives are known to undergo Phase I and II metabolism. The introduction of a methyl group at the 5-position of the indazole ring can sterically hinder metabolic enzymes such as cytochrome P450s, potentially leading to improved metabolic stability compared to the unsubstituted parent compound . This is a well-established trend in medicinal chemistry where strategic methylation serves to block metabolic soft spots.

Metabolic Stability Drug Metabolism PK Properties

Potential Bioisosteric Advantage Over Phenol-Containing Compounds in Drug Design

Indazole is recognized as a favorable bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to Phase II conjugation (glucuronidation/sulfation) . 2-(5-Methyl-2H-indazol-2-yl)acetic acid, incorporating this bioisosteric core, may provide improved pharmacokinetic profiles compared to analogous phenol-based acetic acids, which are often plagued by rapid clearance due to extensive conjugation .

Bioisosterism Drug Design Pharmacophore Replacement

Key Research and Industrial Applications for 2-(5-Methyl-2H-indazol-2-yl)acetic Acid Based on Structural Evidence


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity and Metabolic Stability

Utilize 2-(5-methyl-2H-indazol-2-yl)acetic acid as a key intermediate or starting material in the synthesis of drug candidates where enhanced lipophilicity and potential metabolic stability are desired [1]. The 5-methyl substitution offers a strategic advantage over unsubstituted 2H-indazol-2-ylacetic acid for improving membrane permeability and oral absorption in lead series.

Solid-State Chemistry: Crystal Engineering and Polymorph Screening

Employ 2-(5-methyl-2H-indazol-2-yl)acetic acid in crystal engineering studies to investigate the influence of the 5-methyl group on hydrogen bonding networks and crystal packing. The distinct supramolecular architecture of the indazole-2-yl-acetic acid core [1] provides a foundation for designing novel crystalline materials with tailored properties.

Bioisosteric Replacement: Replacing Phenol Moieties in Drug Design

Incorporate 2-(5-methyl-2H-indazol-2-yl)acetic acid into drug design programs as a bioisosteric replacement for phenol-containing scaffolds [1]. This substitution can potentially mitigate issues related to rapid Phase II metabolism and improve overall drug-like properties.

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